N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole intermediate . The final step involves the coupling of the cyclopropanecarboxamide group using amide coupling reagents such as HATU in the presence of a base like N,N-diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-piperidinyl]-1,3,3-trimethylurea: Similar structure but with a urea group instead of a cyclopropanecarboxamide group.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of a piperidine ring.
Uniqueness
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring with a piperidine ring and a cyclopropanecarboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H18FN3OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H18FN3OS/c17-12-4-1-5-13-14(12)19-16(22-13)20-8-2-3-11(9-20)18-15(21)10-6-7-10/h1,4-5,10-11H,2-3,6-9H2,(H,18,21) |
InChI Key |
KAXGRMSVZTXNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C=CC=C3S2)F)NC(=O)C4CC4 |
Origin of Product |
United States |
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